
SN 2
Overview
Description
The term “SN 2” refers to a type of nucleophilic substitution reaction in organic chemistry. The “SN” stands for “substitution nucleophilic,” and the “2” indicates that the rate-determining step involves two molecules. This reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group, resulting in an inversion of configuration .
Preparation Methods
The SN 2 reaction can be carried out using various synthetic routes and reaction conditions. The nucleophile, which is an electron-rich species, attacks the electrophilic carbon atom, displacing the leaving group. Common nucleophiles include hydroxide ions, alkoxides, and amines. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, which do not solvate the nucleophile strongly, allowing it to remain reactive .
Chemical Reactions Analysis
The SN 2 reaction is a type of nucleophilic substitution reaction. It involves the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. This reaction proceeds through a backside attack, leading to an inversion of configuration at the carbon center. Common reagents include alkyl halides and nucleophiles such as hydroxide ions, cyanide ions, and alkoxides. The major products formed are the substituted compounds where the nucleophile has replaced the leaving group .
Scientific Research Applications
Pharmaceutical Synthesis
The SN2 reaction plays a crucial role in synthesizing various pharmaceuticals. It allows for the formation of complex molecules with specific stereochemistry, which is essential for biological activity.
- Case Study: Isocyanide Reactions
Recent research highlighted that isocyanides can act as versatile nucleophiles in SN2 reactions with alkyl halides, yielding highly substituted secondary amides. This method expands chemical diversity and is applicable for late-stage drug modifications, enhancing synthetic routes for complex compounds .
Compound | Nucleophile | Electrophile | Product |
---|---|---|---|
Isocyanide | Alkyl halide | Secondary amide | Highly substituted amide |
Organic Transformations
SN2 reactions are instrumental in various organic transformations, including the synthesis of alcohols, ethers, and thiols from alkyl halides.
- Example: Alcohol Synthesis
The conversion of alkyl halides to alcohols via SN2 reactions is a common laboratory procedure. For instance, treating bromoethane with sodium hydroxide results in ethanol formation.
Reactant | Reagent | Product |
---|---|---|
Bromoethane | Sodium hydroxide | Ethanol |
Biochemical Applications
In biochemistry, SN2 reactions are vital for modifying biomolecules and developing enzyme inhibitors.
- Example: Enzyme Inhibition
Research has shown that certain compounds synthesized through SN2 mechanisms can inhibit enzymes involved in metabolic pathways. For instance, compounds derived from alkyl halides have been evaluated for their potential as neuroprotective agents .
Table 1: Summary of SN2 Reaction Characteristics
Characteristic | Description |
---|---|
Mechanism | Bimolecular nucleophilic substitution |
Rate Determining Step | Concerted attack by nucleophile and leaving group |
Stereochemical Outcome | Inversion of configuration |
Reactivity Order | Methyl > Primary > Secondary > Tertiary |
Table 2: Common Nucleophiles Used in SN2 Reactions
Nucleophile | Typical Use |
---|---|
Hydroxide ion | Alcohol synthesis |
Alkoxide ion | Ether synthesis |
Thiolate ion | Thiol synthesis |
Mechanism of Action
The mechanism of the SN 2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group. This backside attack leads to the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. The transition state of the reaction is characterized by a pentacoordinated carbon atom with partial bonds to both the nucleophile and the leaving group .
Comparison with Similar Compounds
The SN 2 reaction can be compared with the SN 1 reaction, another type of nucleophilic substitution reaction. The key difference between the two is that the SN 1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, while the this compound reaction occurs in a single, concerted step. The this compound reaction is favored by primary alkyl halides and strong nucleophiles, whereas the SN 1 reaction is favored by tertiary alkyl halides and weak nucleophiles .
Similar compounds and reactions include:
- SN 1 reaction
- E2 elimination reaction
- E1 elimination reaction
Each of these reactions has its own unique characteristics and conditions under which it is favored, highlighting the versatility and specificity of the this compound reaction in organic synthesis .
Biological Activity
The compound "SN 2" refers to various organotin compounds, particularly those with a specific structural configuration that influences their biological activity. Organotin compounds, including those with dithiocarbamate ligands, have been extensively studied for their pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Organotin compounds typically consist of tin atoms bonded to organic groups. The biological activity of these compounds is often attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. The mechanism of action may involve:
- Binding to Sulfhydryl Groups : The tin atom can bind to sulfhydryl groups in proteins, leading to conformational changes that affect protein function and stability .
- Induction of Oxidative Stress : Organotins can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis in cancer cells .
- Antioxidant Properties : Some organotin complexes exhibit antioxidant activity, which can mitigate oxidative stress in cells .
Anticancer Activity
Recent studies have demonstrated that certain organotin complexes show significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cells. Notably, complexes containing the 2,6-dialkylphenol fragment have shown promising results in inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .
Antifungal Activity
Organotin compounds have also been evaluated for their antifungal properties. For instance, studies have shown that specific organotin dithiocarbamate complexes exhibit biocidal activity against various fungal strains such as Aspergillus flavus and Penicillium citrinum. The structural variations in these compounds significantly impact their efficacy against fungal pathogens .
Antibacterial Activity
The antibacterial effects of organotin compounds have been documented in several studies. For example, certain complexes have demonstrated effectiveness against Gram-positive bacteria like Streptococcus mutans and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .
Table 1: Summary of Biological Activities of this compound Compounds
Q & A
Basic Research Questions
Q. What experimental parameters are critical for determining SN2 reaction mechanisms?
Methodological Answer: Key parameters include kinetic studies (e.g., rate dependence on nucleophile/substrate concentration), solvent polarity (dielectric constant effects on transition state stabilization), and stereochemical evidence (e.g., inversion of configuration via chiral centers or isotopic labeling). Use control experiments with varying leaving groups to isolate steric/electronic effects .
Q. How do steric effects influence SN2 reactivity in tertiary vs. primary substrates?
Methodological Answer: Design comparative studies using substrates with systematically varied steric hindrance (e.g., methyl, ethyl, isopropyl groups). Measure reaction rates under identical conditions (solvent, temperature) and analyze via Hammett plots or computational modeling (e.g., molecular orbital simulations) to quantify steric contributions .
Q. What spectroscopic techniques validate SN2 reaction outcomes?
Methodological Answer: NMR spectroscopy (e.g., , ) identifies structural changes, while kinetic isotope effects (KIEs) confirm concerted mechanisms. Chiral chromatography or optical rotation verifies stereochemical inversion .
Q. How does solvent choice impact SN2 reaction kinetics?
Methodological Answer: Test solvents with varying polarity (e.g., DMSO vs. hexane) and measure rate constants. Correlate data with solvent parameters (e.g., dielectric constant, Reichardt’s scale). Use Marcus theory to model solvent reorganization energy effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data from SN2 studies under varying conditions?
Methodological Answer: Apply multivariate analysis to isolate confounding variables (e.g., temperature, ionic strength). Cross-validate findings using computational methods (DFT calculations for activation barriers) and replicate experiments with controlled parameters (e.g., inert atmosphere to exclude moisture) .
Q. What strategies address limitations in studying ultrafast SN2 reactions (e.g., femtosecond timescales)?
Methodological Answer: Use ultrafast spectroscopy (pump-probe techniques) or stopped-flow methods with quenching agents. Pair with microfluidic systems to achieve rapid mixing and high-resolution data capture .
Q. How can isotopic labeling differentiate between SN2 and competing mechanisms (e.g., SN1, E2)?
Methodological Answer: Synthesize substrates with or labels at reactive sites. Monitor label redistribution via mass spectrometry or IR spectroscopy . Compare kinetic profiles to distinguish stepwise (SN1) vs. concerted (SN2) pathways .
Q. What computational models best predict regioselectivity in SN2 reactions with polyfunctional substrates?
Methodological Answer: Employ density functional theory (DFT) to calculate transition-state geometries and charge distributions. Validate predictions with linear free-energy relationships (LFERs) using experimental substituent constants (, ) .
Q. How do non-classical intermediates (e.g., ion pairs) affect SN2 mechanisms in protic solvents?
Methodological Answer: Conduct solvent isotope effect studies (HO vs. DO) and monitor NMR shifts for ion-pair formation. Compare activation parameters (, ) with theoretical simulations .
Q. What statistical frameworks are optimal for analyzing large datasets from high-throughput SN2 screens?
Methodological Answer: Use machine learning algorithms (e.g., random forests, gradient boosting) to identify feature importance (e.g., substituent effects, solvent descriptors). Validate models with k-fold cross-validation and publish raw datasets in FAIR-compliant repositories .
Q. Methodological Best Practices
- Data Reproducibility: Document experimental protocols in detail, including instrument calibration and purity verification (e.g., GC/MS, elemental analysis) .
- Conflict Resolution: Use error propagation analysis and Bayesian statistics to quantify uncertainties in conflicting datasets .
- Theoretical Integration: Ground hypotheses in established theories (e.g., Curtin-Hammett principle, Hammond’s postulate) while exploring deviations .
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLZNTYMDOPBSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336631 | |
Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823218-99-1 | |
Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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